molecular formula C22H22FN5O B5541088 1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine

1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine

Cat. No.: B5541088
M. Wt: 391.4 g/mol
InChI Key: RUWQQACBZSJGBZ-UHFFFAOYSA-N
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Description

1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine is a useful research compound. Its molecular formula is C22H22FN5O and its molecular weight is 391.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.18083850 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antipsychotic Potential

A study outlines the synthesis and pharmacological evaluation of a series of compounds including 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrating potential antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotic agents. This research indicates the possibility of developing new antipsychotic drugs with different mechanisms of action that might offer alternatives to current treatments with fewer side effects (Wise et al., 1987).

Alzheimer's Disease Treatment

Another research effort synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives, evaluating them as inhibitors for acetylcholinesterase and monoamine oxidase, both targets in Alzheimer's disease treatment. Certain derivatives showed promising activities, suggesting these compounds could be potential therapeutic agents for Alzheimer's disease and related neurodegenerative disorders (Kumar et al., 2013).

Inhibitors of 5-Lipoxygenase

Research into 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide explored its efficacy as an orally active inhibitor of 5-lipoxygenase, which plays a crucial role in the inflammatory process. The structural modifications improved its pharmacokinetic and toxicological profiles, making it a more practical lead for orally active 5-lipoxygenase inhibitors, potentially applicable in treating inflammatory conditions (Mano et al., 2004).

Luminescent Materials

The synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their optical properties, demonstrates the potential of these compounds in developing low-cost luminescent materials. These materials, showing significant Stokes' shifts and variable quantum yields, could find applications in optoelectronics and as fluorescent markers in various analytical and diagnostic tools (Volpi et al., 2017).

Properties

IUPAC Name

1-[3-(3-fluorophenyl)-1-(4-methoxyphenyl)pyrazol-4-yl]-N-(1H-imidazol-2-ylmethyl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O/c1-27(15-21-24-10-11-25-21)13-17-14-28(19-6-8-20(29-2)9-7-19)26-22(17)16-4-3-5-18(23)12-16/h3-12,14H,13,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWQQACBZSJGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CN(N=C1C2=CC(=CC=C2)F)C3=CC=C(C=C3)OC)CC4=NC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.